molecular formula C4H2ClIN2 B1453444 2-Chloro-5-iodopyrazine CAS No. 1057216-55-3

2-Chloro-5-iodopyrazine

Cat. No.: B1453444
CAS No.: 1057216-55-3
M. Wt: 240.43 g/mol
InChI Key: VGYRHYFUTYYEHQ-UHFFFAOYSA-N
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Description

2-Chloro-5-iodopyrazine is an organic compound with the molecular formula C4H2ClIN2. It is a derivative of pyrazine, characterized by the presence of both chlorine and iodine atoms attached to the pyrazine ring. This compound is typically found as a colorless crystalline solid or a white to yellow solid . It is known for its solubility in common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons .

Biochemical Analysis

Biochemical Properties

2-Chloro-5-iodopyrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of the enzyme CYP1A2, which is involved in the metabolism of several drugs . The interaction between this compound and CYP1A2 is characterized by the binding of the compound to the active site of the enzyme, leading to inhibition of its activity. This interaction can affect the metabolic rate of drugs processed by CYP1A2, highlighting the importance of understanding these biochemical properties in drug development and safety assessments.

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the MAPK signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the expression levels of specific genes involved in cellular metabolism. These effects underscore the potential of this compound as a tool for studying cellular processes and developing therapeutic agents.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes such as CYP1A2, leading to inhibition of their activity . This inhibition can result in altered metabolic pathways and changes in the levels of metabolites. Furthermore, this compound can interact with transcription factors, leading to changes in gene expression and subsequent effects on cellular functions. These molecular interactions highlight the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, emphasizing the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity . At high doses, this compound can induce toxic effects, including liver damage and alterations in metabolic pathways . These findings highlight the importance of determining the appropriate dosage for experimental and therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP1A2, leading to changes in metabolic flux and metabolite levels . The compound can also affect the levels of cofactors required for enzymatic reactions, further influencing metabolic pathways. Understanding these interactions is crucial for predicting the metabolic fate of this compound and its potential effects on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These transport and distribution mechanisms are essential for understanding the bioavailability and efficacy of this compound in biological systems.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can localize to specific cellular compartments, such as the nucleus, cytoplasm, and mitochondria . This localization can affect the activity and function of this compound, as it interacts with different biomolecules in various subcellular environments. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of 2-Chloro-5-iodopyrazine can be achieved through various methods. One common synthetic route involves the reaction of pyrazine with chlorine and iodine under specific conditions. The process typically involves the use of hydrochloric acid and iodide salts .

In an industrial setting, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the integrity of the pyrazine ring while introducing the chlorine and iodine substituents .

Comparison with Similar Compounds

2-Chloro-5-iodopyrazine can be compared with other halogenated pyrazines, such as:

  • 2-Chloro-5-bromopyrazine
  • 2-Chloro-5-fluoropyrazine
  • 2-Chloro-5-iodopyridine

These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications. For instance, this compound is unique due to the presence of both chlorine and iodine, which provides distinct reactivity patterns in substitution and coupling reactions .

Properties

IUPAC Name

2-chloro-5-iodopyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClIN2/c5-3-1-8-4(6)2-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYRHYFUTYYEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671916
Record name 2-Chloro-5-iodopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057216-55-3
Record name 2-Chloro-5-iodopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-iodopyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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